molecular formula C20H16Cl2FN3OS B2562110 (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1357783-67-5

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2562110
CAS No.: 1357783-67-5
M. Wt: 436.33
InChI Key: WEUFXSWRTGRUQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C20H17Cl2N3OS. More detailed structural information, such as bond lengths and angles, would require advanced spectroscopic techniques or computational methods .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 418.34. More detailed properties, such as melting point, boiling point, and solubility, are not available in the current resources .

Scientific Research Applications

Pharmaceutical Analysis

Research on compounds with fluorogenic labeling capabilities, such as 4,7-Phenanthroline-5,6-dione (phanquinone), suggests applications in pre-column derivatization for quality control of amino acids in pharmaceuticals. This technique allows for efficient separation and detection of amino acid adducts using high-performance liquid chromatography (HPLC) with fluorescence detection, indicating the potential for similar compounds to be used in pharmaceutical analysis and quality control (Gatti et al., 2004).

Antibacterial Activities

Fluoroquinolones, including compounds with chloro and fluoro substituents, have been shown to possess potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that specific substituent combinations can enhance antibacterial efficacy, suggesting the potential for the compound to serve as a lead for developing new antibacterial agents (Kuramoto et al., 2003).

Antitumor Activities

Compounds containing morpholino and fluoroquinolinyl groups have been synthesized and evaluated for their antitumor activities. Preliminary biological tests demonstrated inhibition of cancer cell proliferation, highlighting the potential for compounds with similar structures to be explored as antitumor agents (Tang & Fu, 2018).

Chemical Synthesis Methodologies

Research into the synthesis and characterization of thiazolyl and thiophene derivatives indicates the versatility of such compounds in chemical synthesis. The studies provide insights into the structural optimization and reactivity of these compounds, potentially guiding the synthesis and application of similar compounds in medicinal chemistry and drug design (Shahana & Yardily, 2020).

Properties

IUPAC Name

[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3OS/c21-16-3-2-13(10-17(16)22)25-19-14-9-12(23)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUFXSWRTGRUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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